2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine
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Overview
Description
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Phenylimidazo[2,1-b][1,3]thiazole: Shares a similar core structure but lacks the methyl group at the 2-position.
2-Phenylimidazo[2,1-b][1,3]thiazole: Similar structure but with a phenyl group at the 2-position instead of a methyl group.
2-Methylimidazo[2,1-b][1,3]thiazole: Similar structure but lacks the phenyl group at the 6-position
Uniqueness
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. This combination of substituents enhances its potential as a therapeutic agent and differentiates it from other similar compounds .
Properties
Molecular Formula |
C12H11N3S |
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Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C12H11N3S/c1-8-7-15-11(13)10(14-12(15)16-8)9-5-3-2-4-6-9/h2-7H,13H2,1H3 |
InChI Key |
GDSSPRYPVCTHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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